molecular formula C17H13N3O5 B11524218 [(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

[(3E)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

Cat. No.: B11524218
M. Wt: 339.30 g/mol
InChI Key: KEQURQCGGIJAAJ-UHFFFAOYSA-N
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Description

2-[(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a hydroxyphenyl group, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 2-[(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1H-indole-2-carboxylic acid with 2-hydroxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent formylation to yield the target compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-[(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

When compared to other indole derivatives, 2-[(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C17H13N3O5

Molecular Weight

339.30 g/mol

IUPAC Name

2-[2-hydroxy-3-[(2-hydroxybenzoyl)diazenyl]indol-1-yl]acetic acid

InChI

InChI=1S/C17H13N3O5/c21-13-8-4-2-6-11(13)16(24)19-18-15-10-5-1-3-7-12(10)20(17(15)25)9-14(22)23/h1-8,21,25H,9H2,(H,22,23)

InChI Key

KEQURQCGGIJAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)C3=CC=CC=C3O

Origin of Product

United States

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